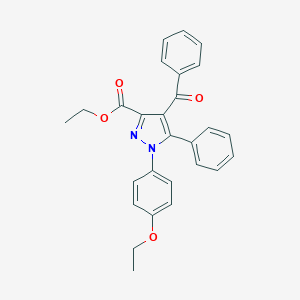
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as BEPP, is a pyrazole derivative that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development. BEPP has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit significant biological activities, making it a promising candidate for drug discovery and development. It has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit anti-cancer effects, with studies demonstrating its ability to induce apoptosis in cancer cells. ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to exhibit anti-microbial effects, with studies demonstrating its ability to inhibit the growth of various microorganisms.
Wirkmechanismus
The mechanism of action of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of key enzymes involved in inflammation and cancer progression. Additionally, it has been suggested that ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate may act by inducing apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit low toxicity, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is its ability to exhibit significant biological activities, making it a promising candidate for drug discovery and development. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit low toxicity, making it a safe candidate for use in lab experiments. However, one limitation of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One area of focus could be the development of more efficient synthesis methods to increase the availability of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate for lab experiments and drug development. Additionally, further studies could be conducted to elucidate the mechanism of action of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate and to identify potential molecular targets for its activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a potential therapeutic agent for various diseases.
Synthesemethoden
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxy-1-(ethoxycarbonyl)-2-propen-1-one, which is then reacted with hydrazine hydrate to form 4-ethoxy-1-(hydrazinocarbonyl)but-3-en-2-one. This intermediate is then reacted with benzoyl chloride and phenylhydrazine to form ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate.
Eigenschaften
Molekularformel |
C27H24N2O4 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C27H24N2O4/c1-3-32-22-17-15-21(16-18-22)29-25(19-11-7-5-8-12-19)23(24(28-29)27(31)33-4-2)26(30)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
RQNRJXQBZICTQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)OCC)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)OCC)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292248.png)
![(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
![(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292252.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292254.png)
![(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292255.png)
![(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292256.png)
![(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292257.png)
![4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292258.png)
![(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292260.png)
![(3Z)-3-[(3-methoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292261.png)
![4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292265.png)
![(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one](/img/structure/B292267.png)